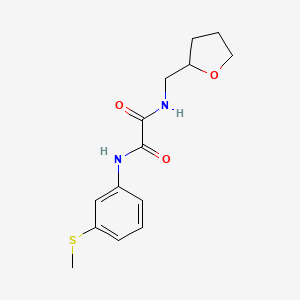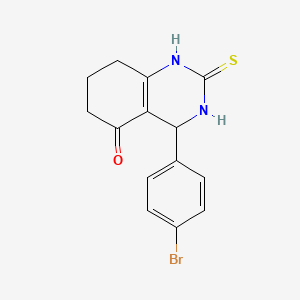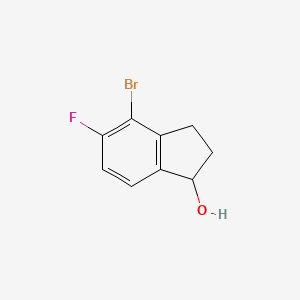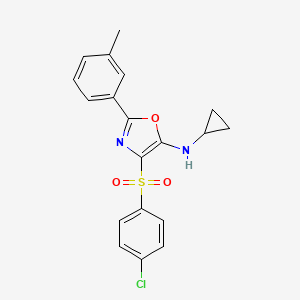
N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a phenyl ring (a six-membered aromatic ring with one hydrogen replaced by a methylthio group), an oxalamide group (a type of amide), and a tetrahydrofuran ring (a five-membered ring containing oxygen) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of bonds present in the molecule and their spatial arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For example, the oxalamide group might undergo hydrolysis under acidic or basic conditions, and the tetrahydrofuran ring might be opened by strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group might make the compound somewhat soluble in polar solvents, while the nonpolar phenyl and tetrahydrofuran rings might make it soluble in nonpolar solvents .科学的研究の応用
Synthetic Methodologies
A novel synthetic approach for the preparation of di- and mono-oxalamides through acid-catalyzed rearrangement has been developed, highlighting the versatility of oxalamide derivatives in organic synthesis (Mamedov et al., 2016). This method is operationally simple and high yielding, showcasing the utility of such compounds in the synthesis of complex organic molecules.
Material Science Applications
In the realm of material science, the preparation of postfunctionalizable and chromic polythiophenes has been reported. The side groups of these materials can react with various molecules, leading to significant color changes upon interaction with different analytes. This demonstrates potential applications in high-throughput screening and drug discovery, leveraging the unique properties of oxalamide derivatives (Bernier et al., 2002).
Biological Studies
Exploring the biological applications, a study on pig pheromonal odorants synthesized a molecule related to N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. This compound was evaluated for its efficacy in controlling pig estrus, indicating its potential to enhance reproduction efficiency in pigs (박창식 et al., 2009).
Homogeneous Electrocatalysis
Research on nickel (II) complexes, including derivatives of oxalamide, has shown their potential in electrocatalytic water oxidation. This highlights the role of such complexes in renewable energy technologies, demonstrating the versatility of oxalamide derivatives in catalysis and environmental applications (Lin et al., 2017).
作用機序
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The phenyl ring and the tetrahydrofuran ring could potentially participate in aromatic stacking interactions or hydrogen bonding with biological targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20-12-6-2-4-10(8-12)16-14(18)13(17)15-9-11-5-3-7-19-11/h2,4,6,8,11H,3,5,7,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKYGSBGVUWPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)

![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)
![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(2,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2841423.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![3-Amino-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)
![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)

